Citric acid trisodium salt hydrate, dnase, rnase and protease free, for molecular biology

Overview

Description

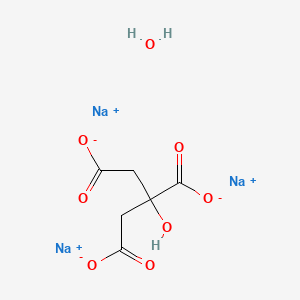

Citric acid trisodium salt hydrate is a product used in molecular biology . It is a white crystalline powder or crystal with a molecular formula of C6H5Na3O7 . It is DNAse, RNAse, and protease-free, making it suitable for use in molecular biology applications .

Molecular Structure Analysis

The IUPAC name for this compound is trisodium 2-hydroxypropane-1,2,3-tricarboxylate . The molecular structure can be represented by the SMILES string [Na+].[Na+].[Na+].OC(CC([O-])=O)(CC([O-])=O)C([O-])=O .Physical And Chemical Properties Analysis

Citric acid trisodium salt hydrate appears as a white crystalline powder or crystals . It has a molecular weight of 276.083 g/mol . The compound is soluble in water . It has a melting point of >300.0°C and a pH of 7 to 9 in a 5% aqueous solution .Scientific Research Applications

Molecular Biology

Citric acid trisodium salt hydrate is often used in molecular biology, specifically in DNA and RNA related research . It is DNase, RNase and protease free, making it suitable for use in experiments where these enzymes could potentially interfere with the results .

Component of Buffers

This compound is a common component of various buffers used in biological research . For example, it can be used in saline-sodium citrate (SSC) buffer, which is often used in wash steps during probe hybridization .

High Performance Liquid Chromatography (HPLC)

Citric acid trisodium salt hydrate can be used as a component of the mobile phase buffer in high performance liquid chromatography (HPLC) analysis . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .

Electrolyte for Co-deposition

In the field of materials science, citric acid trisodium salt hydrate can be used as an electrolyte for co-deposition . This process involves depositing two or more different materials at the same time, which can be used to create composite coatings with unique properties .

Precipitation Technique

The compound can be used in precipitation techniques . Precipitation is a common method in chemistry for separating and collecting a solid substance from a solution .

Research Grade Production

Citric acid trisodium salt hydrate is often used in the production of research-grade materials . .

Mechanism of Action

Target of Action

Citric acid trisodium salt hydrate, also known as trisodium citrate, primarily targets calcium ions in the blood . It forms calcium citrate complexes by chelating calcium ions, which disrupts the blood clotting mechanism .

Mode of Action

Trisodium citrate interacts with its targets by chelating calcium ions in the blood . This interaction results in the formation of calcium citrate complexes, which disrupt the blood clotting mechanism . Trisodium citrate has also been used as a locking agent in vascath and haemodialysis lines instead of heparin due to its lower risk of systemic anticoagulation .

Biochemical Pathways

Trisodium citrate is involved in the regulation of pH levels in various substances . As a conjugate base of a weak acid, citrate can perform as a buffering agent or acidity regulator, resisting changes in pH . It is used to control acidity in some substances, such as gelatin desserts .

Pharmacokinetics

It is known that the slc13a5 or sodium-coupled citrate transporter (nact) is selective for the tricarboxylate citrate at ph 74 .

Result of Action

The primary result of trisodium citrate’s action is the disruption of the blood clotting mechanism through the formation of calcium citrate complexes . This action makes trisodium citrate an effective anticoagulant, particularly in the context of blood storage and renal replacement therapy .

Action Environment

Trisodium citrate is hygroscopic and should be kept away from moisture . It is also sensitive to heat, as thermal decomposition can lead to the release of irritating gases and vapors . Dust can form an explosive mixture with air, so dust formation should be avoided .

Safety and Hazards

The compound causes serious eye irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection . If it gets in the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name |

trisodium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIDNTKRVKSLDB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Na3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040781 | |

| Record name | Sodium citrate tribasic hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

SOLID IN VARIOUS FORMS. | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: good | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Trisodium citrate pentahydrate | |

CAS RN |

6858-44-2 | |

| Record name | Sodium citrate tribasic hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, hydrate (2:6:11) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

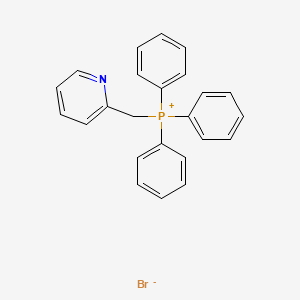

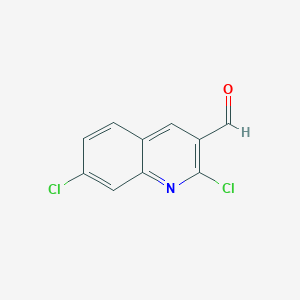

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride](/img/structure/B1600426.png)